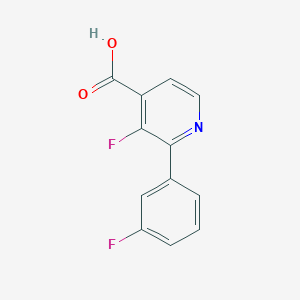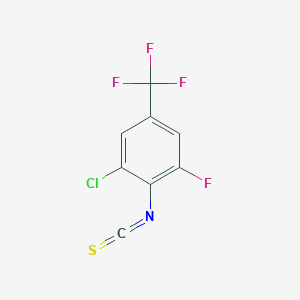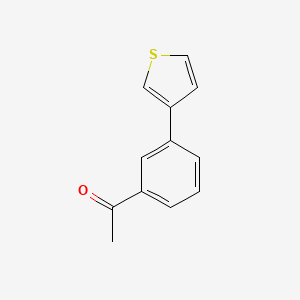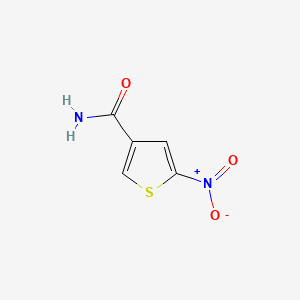
5-Nitrothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrothiophene-3-carboxamide is an organic compound with the molecular formula C(_5)H(_4)N(_2)O(_3)S. It belongs to the class of nitrothiophenes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a nitro group at the 5-position and a carboxamide group at the 3-position, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-carboxamide typically involves nitration of thiophene derivatives followed by amide formation. One common method starts with thiophene-3-carboxylic acid, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene-3-carboxylic acid. This intermediate is then converted to the carboxamide via reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The nitration step is carefully controlled to prevent over-nitration and degradation of the thiophene ring. The subsequent amide formation can be optimized using catalysts and solvents that enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position. Halogenation, sulfonation, and alkylation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfur trioxide), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Aminothiophene-3-carboxamide.
Substitution: Halogenated, sulfonated, or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Nitrothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Nitrothiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Nitrothiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-Nitrothiophene-3-carboxylic acid: The carboxylic acid analog of 5-Nitrothiophene-3-carboxamide.
2-Nitrothiophene-3-carboxamide: Nitro group at the 2-position and carboxamide at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or organic electronic materials.
Propiedades
Número CAS |
36050-09-6 |
|---|---|
Fórmula molecular |
C5H4N2O3S |
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |
Clave InChI |
AILAVJFBFWLVHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



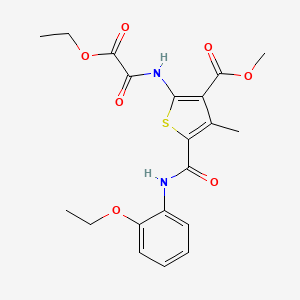
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
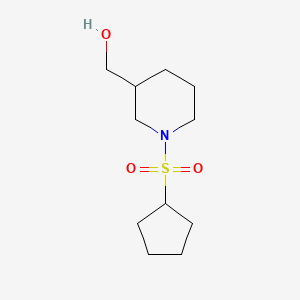
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
